molecular formula C8H18ClNS B8634088 2-(Cyclohexylthio)ethylamine hydrochloride CAS No. 63354-11-0

2-(Cyclohexylthio)ethylamine hydrochloride

Cat. No. B8634088
CAS RN: 63354-11-0
M. Wt: 195.75 g/mol
InChI Key: MAWQVENTHQOQEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04020079

Procedure details

To a solution containing 30 parts of sodium methoxide and 198 parts of methanol, maintained at 25° under a nitrogen atmosphere, is added rapidly 39 parts of cyclohexyl mercaptan. 51 Parts of 2-bromoethylamine hydrobromide then is added portion wise while maintaining the temperature at 25-30°, and the reaction mixture is stirred for 30 minutes. Then the mixture is refluxed for 3 hours, and the solid which forms is separated by filtration and washed with methanol. Residual solvent is removed under reduced pressure to yield a solid which is diluted with water and extracted with ether. The ethereal extracts are dried over a molecular sieve and filtered. The solvent is removed under reduced pressure to afford an oil which is dissolved in anhydrous ether. That solution is cooled in an ice bath while slowly adding isopropanolic hydrochloric acid. The precipitate which forms is recovered by filtration, washed with ether and air dried to afford pure 2-(cyclohexylthio)ethylamine hydrochloride, melting at about 210°-211°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[CH:4]1([SH:10])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1.Br.Br[CH2:13][CH2:14][NH2:15].[ClH:16]>O.CCOCC.CO>[ClH:16].[CH:4]1([S:10][CH2:13][CH2:14][NH2:15])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1 |f:0.1,3.4,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)S
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.BrCCN
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at 25° under a nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 25-30°
TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture is refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the solid which forms is separated by filtration
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
Residual solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a solid which
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
The ethereal extracts are dried over a molecular sieve
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford an oil which
TEMPERATURE
Type
TEMPERATURE
Details
That solution is cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
The precipitate which forms is recovered by filtration
WASH
Type
WASH
Details
washed with ether and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.C1(CCCCC1)SCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.